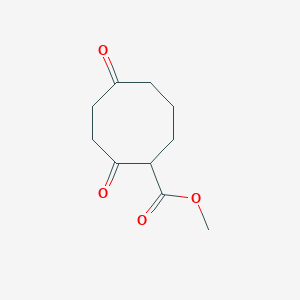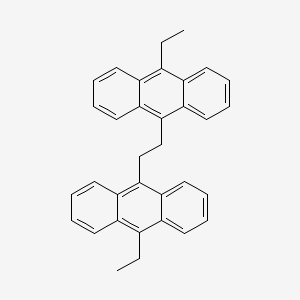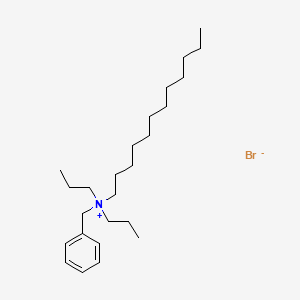
N-Benzyl-N,N-dipropyldodecan-1-aminium bromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Benzyl-N,N-dipropyldodecan-1-aminium bromide is a quaternary ammonium compound. These compounds are known for their surfactant properties, which make them useful in a variety of applications, including as disinfectants, fabric softeners, and in phase transfer catalysis.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-Benzyl-N,N-dipropyldodecan-1-aminium bromide typically involves the quaternization of N,N-dipropyldodecan-1-amine with benzyl bromide. This reaction is usually carried out in an organic solvent such as acetonitrile or ethanol under reflux conditions. The reaction can be represented as follows:
N,N-dipropyldodecan-1-amine+benzyl bromide→N-Benzyl-N,N-dipropyldodecan-1-aminium bromide
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of phase transfer catalysts can also enhance the reaction efficiency by facilitating the transfer of reactants between different phases.
Analyse Chemischer Reaktionen
Types of Reactions
N-Benzyl-N,N-dipropyldodecan-1-aminium bromide can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromide ion can be replaced by other nucleophiles such as hydroxide, chloride, or acetate ions.
Oxidation: The benzylic position can be oxidized to form benzyl alcohol or benzaldehyde.
Reduction: The compound can be reduced to form the corresponding amine.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, sodium chloride, and sodium acetate. The reactions are typically carried out in aqueous or alcoholic solutions.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Major Products
Nucleophilic Substitution: The major products are the corresponding quaternary ammonium salts with different anions.
Oxidation: The major products are benzyl alcohol or benzaldehyde.
Reduction: The major product is the corresponding amine.
Wissenschaftliche Forschungsanwendungen
N-Benzyl-N,N-dipropyldodecan-1-aminium bromide has several scientific research applications:
Chemistry: It is used as a phase transfer catalyst to facilitate reactions between reactants in different phases.
Biology: It can be used as a disinfectant due to its surfactant properties.
Industry: It is used in the formulation of fabric softeners and detergents.
Wirkmechanismus
The mechanism of action of N-Benzyl-N,N-dipropyldodecan-1-aminium bromide involves its surfactant properties. The compound can reduce the surface tension of water, allowing it to interact with and disrupt the cell membranes of microorganisms, leading to their death. In phase transfer catalysis, the compound facilitates the transfer of reactants between different phases, enhancing the reaction rate.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-Benzyl-N,N-dimethyldodecan-1-aminium bromide
- N-Benzyl-N,N-diethyldodecan-1-aminium bromide
- N-Benzyl-N,N-dipropyldodecan-1-aminium chloride
Uniqueness
N-Benzyl-N,N-dipropyldodecan-1-aminium bromide is unique due to its specific alkyl chain length and the presence of the benzyl group, which enhances its surfactant properties and makes it particularly effective in applications requiring strong surface activity.
Eigenschaften
CAS-Nummer |
90105-65-0 |
|---|---|
Molekularformel |
C25H46BrN |
Molekulargewicht |
440.5 g/mol |
IUPAC-Name |
benzyl-dodecyl-dipropylazanium;bromide |
InChI |
InChI=1S/C25H46N.BrH/c1-4-7-8-9-10-11-12-13-14-18-23-26(21-5-2,22-6-3)24-25-19-16-15-17-20-25;/h15-17,19-20H,4-14,18,21-24H2,1-3H3;1H/q+1;/p-1 |
InChI-Schlüssel |
GNYZVAQJYQDMRY-UHFFFAOYSA-M |
Kanonische SMILES |
CCCCCCCCCCCC[N+](CCC)(CCC)CC1=CC=CC=C1.[Br-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


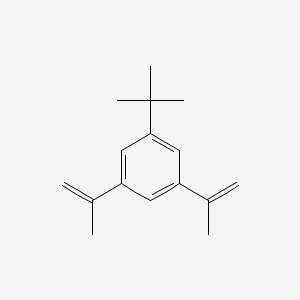
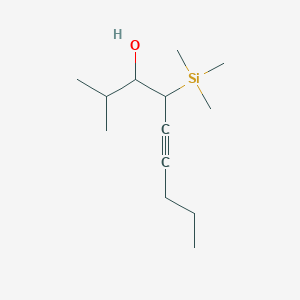
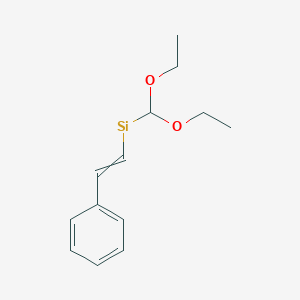
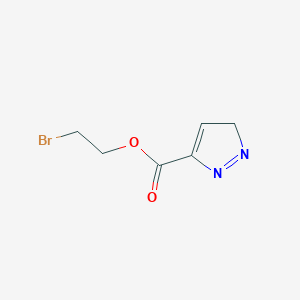
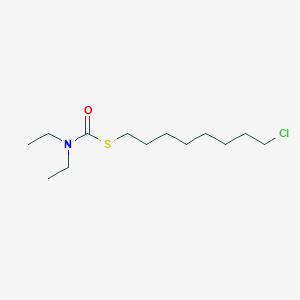


sulfanylidene-lambda~5~-phosphane](/img/structure/B14393005.png)

![2-Methyl-5-nitro-1-{2-[(trimethylsilyl)oxy]propyl}-1H-imidazole](/img/structure/B14393013.png)
![[1,1'-Biphenyl]-4-yl 2,4,6-trichloropyrimidine-5-carboxylate](/img/structure/B14393032.png)
